molecular formula C7H4BF4KO B1592937 Potassium 2-fluoro-5-formylphenyltrifluoroborate CAS No. 1012868-70-0

Potassium 2-fluoro-5-formylphenyltrifluoroborate

Cat. No. B1592937
M. Wt: 230.01 g/mol
InChI Key: HCTPXGYDPRWOOU-UHFFFAOYSA-N
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Description

Potassium 2-fluoro-5-formylphenyltrifluoroborate (KF5FTB) is an organofluorine compound, which has gained increasing interest among scientists for its potential applications in organic synthesis, drug discovery, and material science. It is a colorless solid with a melting point of 197-198°C. It is soluble in acetonitrile and dimethylformamide, and is insoluble in water. KF5FTB is a versatile reagent with numerous applications in organic synthesis and materials science.

Scientific Research Applications

Enhanced Lewis Acidity

A study by Lee et al. (2011) explored the properties of a triarylborane with enhanced Lewis acidity, which is relevant to the chemistry of potassium 2-fluoro-5-formylphenyltrifluoroborate. They found that this compound exhibits significant fluoride ion affinity, indicating its potential in applications requiring strong Lewis acids (Lee et al., 2011).

Manufacturing-Scale Synthesis

Pawar et al. (2019) conducted a study on the manufacturing-scale synthesis of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate, a compound closely related to potassium 2-fluoro-5-formylphenyltrifluoroborate. This research is crucial for understanding the large-scale production and potential industrial applications of such compounds (Pawar et al., 2019).

Fluorination Processes

The research by Pupo et al. (2019) focused on the use of potassium fluoride in hydrogen bonding phase-transfer catalysis for the synthesis of β-fluoroamines. This study provides insight into the use of potassium-based compounds in fluorination processes, which could be relevant for derivatives like potassium 2-fluoro-5-formylphenyltrifluoroborate (Pupo et al., 2019).

Deoxyfluorination Reactions

A 2021 study by Mao et al. described a deoxyfluorination reaction involving potassium fluoride and fluoroarenes. This research might be applicable to understanding how potassium 2-fluoro-5-formylphenyltrifluoroborate could behave in similar chemical reactions (Mao et al., 2021).

Catalytic Applications

The study by Batey et al. (1999) on potassium allyl- and crotyltrifluoroborates in reactions with aldehydes indicates the potential catalytic applications of potassium trifluoroborates, which could extend to potassium 2-fluoro-5-formylphenyltrifluoroborate (Batey et al., 1999).

properties

IUPAC Name

potassium;trifluoro-(2-fluoro-5-formylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4O.K/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTPXGYDPRWOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)C=O)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647409
Record name Potassium trifluoro(2-fluoro-5-formylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-fluoro-5-formylphenyltrifluoroborate

CAS RN

1012868-70-0
Record name Potassium trifluoro(2-fluoro-5-formylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM 2-FLUORO-5-FORMYLPHENYLTRIFLUOROBORATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Molander, LN Cavalcanti, B Canturk… - The Journal of …, 2009 - ACS Publications
… To a vial containing potassium 2-fluoro-5-formylphenyltrifluoroborate (200 mg, 0.87 mmol) and KHF 2 (270 mg, 3.48 mmol) in MeOH (4.4 mL) was added 4-aminotoluene (140 mg, 1.3 …
Number of citations: 147 pubs.acs.org
GA Molander, LN Cavalcanti - The Journal of organic chemistry, 2011 - ACS Publications
… General procedure A was employed using potassium 2-fluoro-5-formylphenyltrifluoroborate (0.23 g, 1 mmol), and the reaction was complete in 40 min. The desired pure product was …
Number of citations: 87 pubs.acs.org

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